6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine
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Overview
Description
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine is a chemical compound that belongs to the class of pyridoazepines This compound is characterized by its unique structure, which includes a methoxy group, a propyl group, and an azepine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Azepine Ring: This step involves the formation of the azepine ring through intramolecular cyclization.
Functional Group Modifications: Introduction of the methoxy and propyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-N-ethyl-5H-pyrido[2,3-c]azepin-9-amine
- 6-Methoxy-N-methyl-5H-pyrido[2,3-c]azepin-9-amine
- 6-Methoxy-N-butyl-5H-pyrido[2,3-c]azepin-9-amine
Uniqueness
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine is unique due to its specific structural features, such as the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
CAS No. |
88609-31-8 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-methoxy-N-propyl-5,8-dihydropyrido[2,3-c]azepin-9-imine |
InChI |
InChI=1S/C13H17N3O/c1-3-6-15-13-12-10(5-4-7-14-12)8-11(17-2)9-16-13/h4-5,7,9H,3,6,8H2,1-2H3,(H,15,16) |
InChI Key |
FINDXTJJXJXZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C2=C(CC(=CN1)OC)C=CC=N2 |
Origin of Product |
United States |
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